Home > Products > Screening Compounds P31122 > pH-Low Insertion Peptide
pH-Low Insertion Peptide -

pH-Low Insertion Peptide

Catalog Number: EVT-14054285
CAS Number:
Molecular Formula: C189H282N42O55S
Molecular Weight: 4055 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The pH Low Insertion Peptide is a novel peptide that exhibits unique properties in response to pH changes, particularly in acidic environments. This peptide has garnered attention for its potential applications in targeting cancerous tissues, where the extracellular pH is often lower than that of healthy tissues. The peptide is derived from the C-helix of bacteriorhodopsin, a membrane protein, and plays a significant role in biophysics and medical research due to its ability to insert into membranes under specific conditions.

Source

The pH Low Insertion Peptide was first identified in the 1990s during studies on transmembrane peptides by the Engelman laboratory. The peptide's design was influenced by observations of how certain residues within membrane proteins could affect their structural transitions under varying pH levels. The original sequence consists of 36 amino acids, which allows it to adopt different conformations depending on the surrounding pH, making it an ideal candidate for targeted drug delivery systems.

Classification

The pH Low Insertion Peptide belongs to a class of peptides known as pH-responsive transmembrane peptides. These peptides can exist in multiple states depending on the pH of their environment:

  1. State I: Unstructured monomers in aqueous solutions at neutral to basic pH.
  2. State II: Membrane-associated but still largely unstructured at neutral pH.
  3. State III: Forms a stable α-helical structure and inserts into lipid bilayers at acidic pH (around 6 or lower).
Synthesis Analysis

Methods

The synthesis of the pH Low Insertion Peptide typically employs solid-phase peptide synthesis techniques. This method allows for the precise assembly of amino acids into a desired sequence, facilitating the production of high-purity peptides suitable for research and clinical applications.

  1. Solid-Phase Peptide Synthesis: This method involves attaching the first amino acid to a solid support and sequentially adding protected amino acids while removing protective groups after each addition.
  2. Labeling Techniques: For certain applications, such as imaging, the peptide can be labeled with radioactive isotopes (e.g., Technetium-99m) using direct labeling methods that involve chelating agents to ensure stability and functionality.

Technical Details

The synthesis process often includes steps such as purification via high-performance liquid chromatography (HPLC) and characterization through techniques like mass spectrometry and nuclear magnetic resonance spectroscopy. These methods confirm the peptide's identity and purity before use in experimental settings.

Molecular Structure Analysis

Structure

The molecular structure of the pH Low Insertion Peptide is dynamic, transitioning from an unstructured form at neutral pH to an α-helical conformation when exposed to acidic conditions. Key features include:

  • Amino Acid Composition: The peptide contains two critical aspartic acid residues that play a vital role in its pH-dependent behavior.
  • Transmembrane Helix Formation: At acidic pH levels, the peptide folds into an α-helix and inserts into lipid membranes, allowing for efficient membrane translocation.

Data

Structural studies using techniques such as circular dichroism and solid-state nuclear magnetic resonance have provided insights into the conformational changes of the peptide across different pH levels, revealing detailed interactions with lipid bilayers.

Chemical Reactions Analysis

Reactions

The primary chemical reaction involving the pH Low Insertion Peptide is its insertion into lipid membranes triggered by acidity. This process can be described as follows:

  1. Protonation: At lower pH levels, the carboxylate side chains of aspartic acid residues become protonated.
  2. Conformational Change: This protonation induces a conformational shift from an unstructured state to an α-helical structure.
  3. Membrane Insertion: The newly formed helix then inserts into the lipid bilayer, facilitating drug delivery or imaging agent transport.

Technical Details

Research has shown that this insertion is reversible and can be influenced by various factors, including ionic strength and lipid composition. Studies have also explored how modifications to the peptide structure can enhance its insertion efficiency.

Mechanism of Action

Process

The mechanism by which the pH Low Insertion Peptide operates involves several steps:

  1. Binding: At neutral or slightly basic pH, the peptide binds reversibly to membrane surfaces without inserting.
  2. Transition Trigger: When exposed to acidic conditions (pH < 6), protonation events trigger a conformational change.
  3. Insertion: The peptide inserts into the membrane, allowing for cytosolic delivery of attached therapeutic agents or imaging probes.

Data

Research indicates that this mechanism is highly effective for targeting cancer cells due to their characteristic acidic microenvironments, making it a promising tool for both therapeutic and diagnostic applications.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 4 kDa.
  • Solubility: Highly soluble in aqueous solutions at neutral pH; solubility decreases at acidic pH due to structural changes.

Chemical Properties

  • pKa Value: The critical pKa for membrane insertion is around 6.0, indicating sensitivity to slight changes in acidity.
  • Stability: The peptide remains stable under physiological conditions but undergoes conformational changes under acidic conditions.
Applications

The pH Low Insertion Peptide has numerous scientific applications:

  1. Targeted Drug Delivery: It can transport drugs specifically to acidic environments, such as tumors.
  2. Imaging Agents: Modified versions of the peptide are utilized as imaging probes for cancer detection.
  3. Biophysical Studies: Researchers use it to study membrane dynamics and protein interactions in various biological contexts.
Origins and Structural Evolution of pHLIP

Discovery from Bacteriorhodopsin C-Helix

The pH-Low Insertion Peptide (pHLIP) originated from the transmembrane C-helix of bacteriorhodopsin, a light-driven proton pump in Halobacterium salinarum. The native 36-residue sequence (AAEQNPIYWARYADWLFTTPLLLLDLALLVDADEGT) was identified for its unique ability to transition from an unstructured monomer in solution at neutral pH to a transmembrane α-helix under acidic conditions. Initial biophysical studies revealed that pHLIP binds peripherally to lipid bilayers at pH 7.4 (State II) as a random coil, but inserts unidirectionally as a stable α-helix (State III) below pH 6.0, translocating its C-terminus across the membrane [1] [5] [6]. This pH-dependent behavior leverages the acidic microenvironment of tumors (pH 6.0–6.5), making pHLIP a strategic tool for targeted drug delivery. Solid-state NMR studies later identified an intermediate state (State II′) at pH ∼6.4, where the peptide sinks deeper into the bilayer without full helix formation, refining the original two-state model [5].

Table 1: Structural States of pHLIP in Lipid Bilayers

StatepHConformationMembrane PositionKey Residue Interactions
I (Solvated)>7.4UnstructuredSolution-dispersedN/A
II (Surface-bound)7.4Random coilPeripheral, shallow adsorptionD14-D25 salt bridge [1]
II′ (Intermediate)∼6.4Partial helixDeep adsorptionP20 isomerization, lipid headgroup anchoring [1] [5]
III (Inserted)<6.0α-helixTransmembraneProtonated D14/D25, R11-lipid interactions [1]

Sequence Optimization and Variant Design

To enhance tumor-targeting specificity, pHLIP variants were engineered through systematic residue substitutions. Key modifications included:

  • Aspartic Acid (Asp) to Glutamic Acid (Glu): Substituting D14 or D25 with Glu shifted the insertion pK_app_ from 6.0 (wild-type) to 6.2–6.5 due to Glu’s higher pKa (lower protonation tendency). The double mutant D14E/D25E aggregated in aqueous solutions, losing pH sensitivity [4] [6].
  • Truncated Variants: Variant 3 (Var3, sequence: ADDQNPWRAYLDLLFPTDTLLLDLLW) lacks the C-terminal flanking region, accelerating membrane insertion and improving tumor accumulation by 2-fold compared to wild-type [8].
  • Cyclic Peptides: Asymmetric cyclic peptides (e.g., c[E_4_W_5_C]) were designed to enhance stability. These exhibited deeper membrane partitioning (pK 5.7–6.4) and facilitated cargo translocation, as shown by dual quenching assays and Förster resonance energy transfer (FRET) [9].

Table 2: Biophysical Properties of Engineered pHLIP Variants

VariantSequence ModificationInsertion pK*appCooperativityKey Biophysical Change
Wild-typeAAEQNPIYWARYADWLFTTPLLLLDLALLVDADEGT6.0HighBaseline behavior
D14ED14 → Glu6.2ModerateReduced solubility, deeper insertion [4]
D25ED25 → Glu6.5LowIncreased aggregation propensity [4]
Var3Truncated C-terminus5.8HighFaster insertion, higher ΔG [8]
c[E_4_W_5_C]Cyclic, asymmetric Glu/Trp6.4ModerateCytosolic cargo delivery [9]

Role of Asp/Glu Residues in pH Sensitivity

Asp and Glu residues drive pHLIP’s pH sensitivity through protonation-triggered hydrophobicity shifts:

  • Charge Neutralization: Protonation of Asp/Glu residues (pKa ∼6.0–6.5 near membranes vs. ∼3–4 in solution) reduces the energy penalty for membrane insertion. Free-energy calculations show transferring a protonated Asp costs only 0.4 kcal/mol versus 3.6 kcal/mol for deprotonated Asp [6] [9].
  • Salt Bridge Disruption: At pH 7.4, Asp14 and Asp25 form a salt bridge stabilizing the surface-bound state. Acidification breaks this bridge, enabling hydrophobic core penetration. Mutating both residues to Ala or Lys abolishes pH sensitivity [1] [6].
  • C-Terminal Protonation: Cooperative protonation of C-terminal residues (D31, D33, E34) is essential for insertion. NMR data reveal that D31 moves >9.0 Å from lipid headgroups at intermediate pH, facilitating deep adsorption [1] [5].
  • Arginine-Lipid Interactions: R11 forms transient salt bridges with Asp residues at pH 7.4 but engages with anionic lipids (e.g., phosphatidylglycerol) upon acidification, further stabilizing the transmembrane helix [1].

Table 3: Impact of Asp/Glu Mutagenesis on pHLIP Function

MutationSolubility at pH 7.4Insertion CapabilityΔpK_app_ vs. Wild-typeStructural Consequence
D14AAggregatedLostN/ADisrupted salt bridge, misfolding [4]
D25APartially solubleImpaired+0.3Reduced cooperativity [4]
D14E/D25ESolublePreserved (higher pK)+0.5Increased hydrophobicity penalty [4]
D31N/D33NSolubleImpaired+0.4Weakened C-terminal anchoring [1]
R11QSolubleReduced+0.2Loss of lipid coordination [1]

The structural evolution of pHLIP underscores a balance between solubility (mediated by charged residues) and pH-triggered hydrophobicity. This enables precise targeting of acidic tissues, positioning pHLIP as a versatile platform for oncology and inflammation therapeutics [1] [6] [8].

Properties

Product Name

pH-Low Insertion Peptide

IUPAC Name

(4R)-4-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-aminopropanoyl]amino]-3-sulfanylpropanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-5-[[(1R,2S)-1-carboxy-2-hydroxypropyl]amino]-5-oxopentanoic acid

Molecular Formula

C189H282N42O55S

Molecular Weight

4055 g/mol

InChI

InChI=1S/C189H282N42O55S/c1-29-96(20)150(226-182(279)140-48-38-64-230(140)186(283)137(79-142(192)238)223-161(258)117(57-60-141(191)237)203-160(257)118(58-61-143(239)240)205-180(277)138(86-287)224-154(251)97(21)190)184(281)221-129(76-107-51-55-111(236)56-52-107)173(270)217-131(77-108-84-196-114-44-35-33-42-112(108)114)165(262)200-98(22)155(252)202-116(46-37-63-195-189(193)194)159(256)215-128(75-106-49-53-110(235)54-50-106)164(261)199-100(24)157(254)208-135(82-147(247)248)176(273)218-132(78-109-85-197-115-45-36-34-43-113(109)115)174(271)213-124(70-91(10)11)170(267)216-130(74-105-40-31-30-32-41-105)179(276)227-151(102(26)232)185(282)228-152(103(27)233)187(284)231-65-39-47-139(231)181(278)220-126(72-93(14)15)172(269)212-123(69-90(8)9)169(266)210-122(68-89(6)7)168(265)211-125(71-92(12)13)171(268)219-136(83-148(249)250)177(274)209-120(66-87(2)3)163(260)198-99(23)156(253)206-121(67-88(4)5)167(264)214-127(73-94(16)17)178(275)225-149(95(18)19)183(280)222-133(80-145(243)244)166(263)201-101(25)158(255)207-134(81-146(245)246)175(272)204-119(59-62-144(241)242)162(259)229-153(104(28)234)188(285)286/h30-36,40-45,49-56,84-85,87-104,116-140,149-153,196-197,232-236,287H,29,37-39,46-48,57-83,86,190H2,1-28H3,(H2,191,237)(H2,192,238)(H,198,260)(H,199,261)(H,200,262)(H,201,263)(H,202,252)(H,203,257)(H,204,272)(H,205,277)(H,206,253)(H,207,255)(H,208,254)(H,209,274)(H,210,266)(H,211,265)(H,212,269)(H,213,271)(H,214,264)(H,215,256)(H,216,267)(H,217,270)(H,218,273)(H,219,268)(H,220,278)(H,221,281)(H,222,280)(H,223,258)(H,224,251)(H,225,275)(H,226,279)(H,227,276)(H,228,282)(H,229,259)(H,239,240)(H,241,242)(H,243,244)(H,245,246)(H,247,248)(H,249,250)(H,285,286)(H4,193,194,195)/t96-,97-,98-,99-,100-,101+,102+,103+,104-,116-,117-,118-,119+,120-,121+,122-,123-,124-,125-,126-,127+,128-,129-,130-,131-,132-,133+,134+,135-,136-,137-,138-,139-,140-,149+,150-,151-,152-,153+/m0/s1

InChI Key

GHOAMUSBZVQHHQ-XRCOSKEGSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CC(C)C)C(=O)NC(CC7=CC=CC=C7)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)N8CCCC8C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)O)NC(=O)C9CCCN9C(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)C(C)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC7=CC=CC=C7)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N8CCC[C@H]8C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](C(C)C)C(=O)N[C@H](CC(=O)O)C(=O)N[C@H](C)C(=O)N[C@H](CC(=O)O)C(=O)N[C@H](CCC(=O)O)C(=O)N[C@H]([C@H](C)O)C(=O)O)NC(=O)[C@@H]9CCCN9C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](C)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.